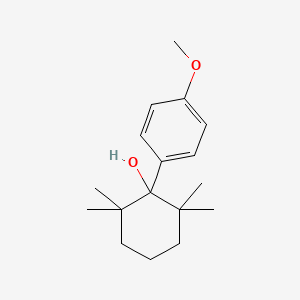
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol typically involves the reaction of 4-methoxyphenyl derivatives with cyclohexanone derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation followed by reduction reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment modalities.
Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
Methedrone: Another compound with a methoxyphenyl group, known for its stimulant effects.
Mebeverine: A drug with a methoxyphenyl group used to treat irritable bowel syndrome.
Uniqueness
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol is unique due to its specific structural features, including the cyclohexane ring and multiple methyl groups.
Properties
CAS No. |
50484-86-1 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O2/c1-15(2)11-6-12-16(3,4)17(15,18)13-7-9-14(19-5)10-8-13/h7-10,18H,6,11-12H2,1-5H3 |
InChI Key |
GMDJOCGXKQTTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1(C2=CC=C(C=C2)OC)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


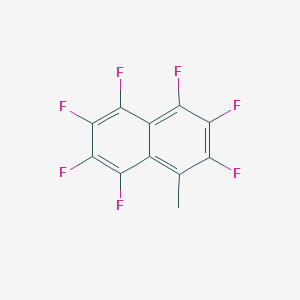
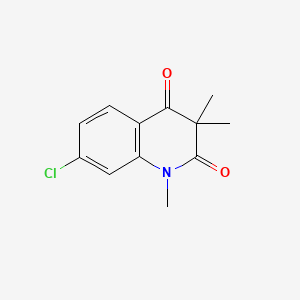
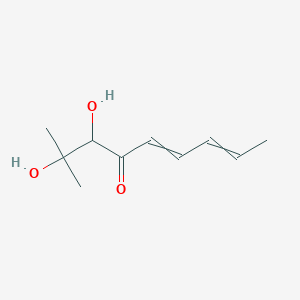
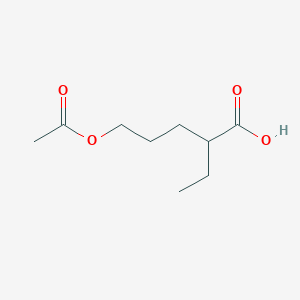
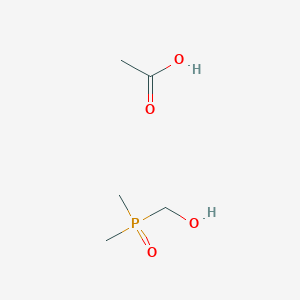
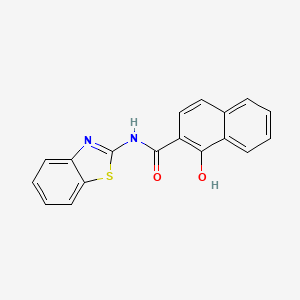
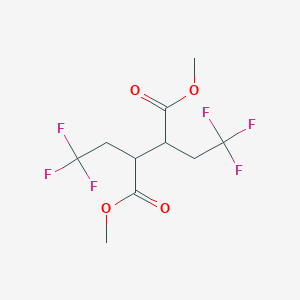

![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)
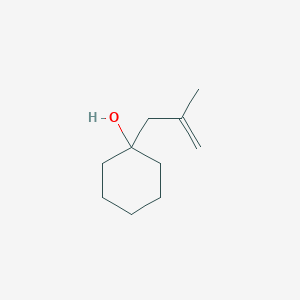

![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)
